2-Methylbutane-1-sulfonyl fluoride
Overview
Description
2-Methylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C5H11FO2S It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a 2-methylbutane backbone
Mechanism of Action
Target of Action
2-Methylbutane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . . Therefore, the primary targets of this compound are these specific amino acid residues in proteins.
Mode of Action
Sulfonyl fluorides, including this compound, possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . Upon binding with biological targets, sulfonyl fluorides react with a nucleophile on the target via a process known as sulfur(VI)-fluoride exchange (SuFEx), irreversibly cross-linking the interacting biomolecules .
Biochemical Pathways
Sulfonyl fluorides are known to be involved in various biochemical processes due to their ability to modify specific amino acid residues in proteins . This can potentially affect a wide range of biochemical pathways depending on the specific proteins that are targeted.
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests they may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can potentially affect the reactivity of sulfonyl fluorides . They are known for their resistance to hydrolysis under physiological conditions, suggesting they can remain stable in various biological environments .
Biochemical Analysis
Biochemical Properties
2-Methylbutane-1-sulfonyl fluoride is part of the sulfonyl fluoride class of compounds, which are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues . This makes this compound a potentially valuable tool in studying protein interactions and enzymatic processes.
Cellular Effects
This opens innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .
Molecular Mechanism
The molecular mechanism of this compound involves the sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction generates specific covalent linkages between proteins in cells and in vivo, which opens innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .
Temporal Effects in Laboratory Settings
Sulfonyl fluorides as a class possess the right balance of biocompatibility (including aqueous stability) and protein reactivity , suggesting that this compound may have similar properties.
Metabolic Pathways
It is known that sulfonyl fluorides can inhibit enolase, leading to an alteration in energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or hydrogen fluoride (HF), under mild conditions . Another method includes the direct fluorosulfonylation of 2-methylbutane using sulfuryl fluoride (SO2F2) or other fluorosulfonylating agents .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of phase transfer catalysts to facilitate the chlorine-fluorine exchange reaction. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), primary amines, or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Methylbutane-1-sulfonyl fluoride has several applications in scientific research:
Chemical Biology: Used as a reactive probe for covalent modification of proteins, aiding in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Employed in the design of enzyme inhibitors, particularly for serine proteases.
Material Science: Utilized in the synthesis of functional materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but with a simpler backbone.
Ethanesulfonyl Fluoride: Another sulfonyl fluoride with a slightly longer carbon chain.
Propane-1-sulfonyl Fluoride: Similar functional group but different carbon chain length.
Uniqueness
2-Methylbutane-1-sulfonyl fluoride is unique due to its branched carbon chain, which can influence its reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific applications compared to its linear counterparts .
Properties
IUPAC Name |
2-methylbutane-1-sulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDVBOOLADPRQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CS(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-63-5 | |
Record name | 2-methylbutane-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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